molecular formula C12H26N4 B13174333 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine

Cat. No.: B13174333
M. Wt: 226.36 g/mol
InChI Key: PENQDRFUJMTUFZ-UHFFFAOYSA-N
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Description

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine (CAS 2090340-41-1) is a high-value chemical building block with a molecular formula of C12H26N4 and a molecular weight of 226.36 g/mol. This amine-functionalized piperidine-piperazine hybrid scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly in the design and synthesis of multi-target-directed ligands (MTDLs). Its structure, featuring a piperidine core substituted with a methylpiperazine group and a flexible ethylamine linker, is strategically designed to interact with central nervous system (CNS) targets. Research indicates that structurally related compounds are being investigated as potent histamine H3 receptor (H3R) antagonists/inverse agonists, which can enhance the release of key neurotransmitters like histamine, acetylcholine, and dopamine in the brain. This mechanism is relevant for exploring novel therapeutic strategies for cognitive disorders associated with conditions such as Alzheimer's disease. Furthermore, the piperazine moiety is a prevalent pharmacophore in FDA-approved drugs, often employed to fine-tune the physicochemical properties and pharmacokinetic profile of lead compounds, thereby underscoring the utility of this reagent in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H26N4

Molecular Weight

226.36 g/mol

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanamine

InChI

InChI=1S/C12H26N4/c1-14-8-10-16(11-9-14)12-2-5-15(6-3-12)7-4-13/h12H,2-11,13H2,1H3

InChI Key

PENQDRFUJMTUFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CCN

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the construction of the piperidine and piperazine rings followed by their coupling through nucleophilic substitution or reductive amination, and introduction of the ethanamine side chain. Key steps include:

  • Formation of the 4-methylpiperazine moiety.
  • Attachment of the piperidine ring.
  • Introduction of the ethanamine group at the piperidine nitrogen.

Reported Synthetic Routes

Reductive Amination Approach

One common method involves reductive amination between a piperidin-4-one derivative and 1-methylpiperazine:

  • Starting from 4-piperidone monohydrate hydrochloride, react with potassium carbonate in N,N-dimethylformamide at 70–80 °C.
  • Add 1-methylpiperazine and sodium triacetoxyborohydride as the reducing agent in dichloromethane or 1,2-dichloroethane at room temperature.
  • This yields 1-(4-methylpiperazin-1-yl)piperidine intermediates.

The ethanamine side chain is then introduced typically by nucleophilic substitution or reductive amination with appropriate amine derivatives under mild conditions, often catalyzed by palladium on carbon under hydrogen atmosphere for reduction steps.

Nucleophilic Substitution on Chlorinated Precursors

Another route involves:

  • Preparation of a chlorinated intermediate such as 4-chloro-1,3,5-triazine derivatives.
  • Reaction with 1-methylpiperazine or piperidine derivatives in the presence of bases like potassium carbonate in DMF at elevated temperatures (80 °C).
  • Followed by hydrogenation or other functional group transformations to introduce the ethanamine group.

This method benefits from the availability of chlorinated heterocycles and allows for modular substitution patterns.

Key Reagents and Conditions

Step Reagents/Conditions Yield Range Notes
Piperidine ring formation 4-piperidone monohydrate, K2CO3, DMF, 70–80 °C High (not specified) Base-catalyzed ring formation
Piperazine coupling 1-methylpiperazine, NaBH(OAc)3, DCM or DCE, rt Moderate to high Reductive amination
Chlorinated intermediate prep Vilsmeier reagent, 1,2-dichloroethane, 60 °C Up to 98% For key intermediates
Aminoethyl side chain addition N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, K2CO3, DMF, 80 °C Moderate to high Nucleophilic substitution or reductive amination

Purification and Characterization

  • Flash chromatography or crystallization is used to purify intermediates and final products.
  • Structural confirmation is done via nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.
  • Hydrochloride salts are often prepared by treatment with 4 M hydrochloric acid in dioxane.

Research Findings and Analysis

  • The synthetic routes described allow for efficient preparation of 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine with yields typically ranging from moderate to high depending on the step.
  • Reductive amination is favored for its mild conditions and specificity.
  • Chlorinated heterocyclic intermediates provide versatile platforms for further functionalization.
  • The presence of the methyl group on the piperazine ring and the ethanamine side chain enhances aqueous solubility and biological activity in medicinal chemistry applications.
  • Variations in the synthetic route allow for the introduction of different substituents for structure-activity relationship studies.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Reductive Amination Piperidone + methylpiperazine + reductant Mild conditions, good selectivity Requires careful control of reagents
Nucleophilic Substitution Chlorinated intermediate + amines Modular, versatile substitution Requires preparation of chlorinated intermediates
Hydrogenation Reduction Pd/C catalyst under H2 atmosphere Clean reduction of intermediates Requires handling of hydrogen gas

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine and piperidine derivatives.

Scientific Research Applications

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperazine/piperidine derivatives with ethylamine side chains. Below is a detailed comparison with analogs, emphasizing structural variations and inferred pharmacological implications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Differences & Applications References
2-(4-Isopropylpiperazin-1-yl)ethan-1-amine Isopropyl group on piperazine 199.30 Increased steric bulk may reduce binding affinity to compact enzyme active sites (e.g., p97 ATPase inhibitors).
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine Sulfonyl group + 4-methoxyphenyl 299.39 Enhanced polarity due to sulfonyl and methoxy groups; potential for improved solubility but reduced blood-brain barrier penetration.
2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine Fluorophenyl substitution 291.37 Fluorine’s electronegativity may enhance binding to aromatic residues in receptors (e.g., serotonin/dopamine receptors).
2-(4-Benzylpiperazin-1-yl)ethylamine Benzyl group on piperazine 233.36 Benzyl group introduces lipophilicity, potentially increasing membrane permeability but risking off-target interactions.
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline Aniline substitution 285.42 Aromatic amine may confer DNA intercalation properties, as seen in acridine-based antimalarials.
5-[2-(3,5-dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine Complex pyrimidine-piperazine hybrid 598.74 Extended aromatic system and multiple methoxy groups suggest kinase inhibition (e.g., JAK/STAT pathway).

Key Structural and Functional Insights

Piperazine vs. Piperazine derivatives (e.g., isopropyl or benzyl-substituted) exhibit greater flexibility, which may improve binding to dynamic enzyme pockets.

Substituent Effects :

  • Methyl groups (as in 4-methylpiperazine) balance lipophilicity and metabolic stability, reducing CYP450-mediated oxidation.
  • Fluorine or methoxy groups modulate electronic properties, influencing hydrogen bonding and π-π stacking in target binding.

Side-Chain Modifications: Ethylamine side chains are critical for hydrogen-bond donor/acceptor interactions. Replacing ethylamine with aniline (as in ) shifts activity toward DNA-targeted mechanisms.

Notes

  • Structural Motifs : All analogs retain the piperazine/piperidine-ethylamine scaffold, underscoring its versatility in drug design.
  • Synthetic Accessibility : The parent compound’s synthesis (via nucleophilic substitution of 4-methylpiperazine with 2-chloroethylamine) is scalable, enabling diverse derivatization.

Biological Activity

2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research for its potential biological activities. This compound is structurally characterized by a piperidine and piperazine moiety, which are known to interact with various neurotransmitter receptors, particularly in the central nervous system (CNS).

  • Molecular Formula : C₁₂H₂₆N₄
  • Molecular Weight : 226.36 g/mol
  • CAS Number : 2090340-41-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with dopamine receptors, particularly the D3 receptor. Research indicates that derivatives of this compound may exhibit selective agonist activity, which is crucial for developing treatments for neuropsychiatric disorders.

Research on related compounds highlights the importance of the piperazine structure in influencing receptor binding and activity. For instance, studies have shown that modifications to the piperazine and piperidine rings can significantly alter agonistic or antagonistic properties at dopamine receptors:

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 21>100,000

This table illustrates the varying potencies of different analogs at the D3 receptor while also showing their antagonist activities at the D2 receptor, underscoring the selective nature of modifications made to the core structure .

Case Studies and Research Findings

  • Dopamine Receptor Selectivity :
    A study focused on optimizing compounds similar to our target showed that specific substitutions on the piperazine moiety led to enhanced selectivity for D3 receptors over D2 receptors. This selectivity is vital for minimizing side effects associated with non-selective dopamine receptor activation .
  • Neuroprotective Properties :
    Another significant finding is related to the neuroprotective effects observed in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). Compounds with similar structures demonstrated a capacity to protect these neurons from degeneration, suggesting potential therapeutic applications in diseases like Parkinson's .
  • Pharmacokinetics and Toxicology :
    Early pharmacokinetic studies indicate favorable absorption and distribution profiles for this class of compounds. Toxicological assessments have also shown that certain derivatives exhibit low toxicity levels, making them suitable candidates for further development .

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